molecular formula C11H12F2O3 B15331684 Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate

Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate

Cat. No.: B15331684
M. Wt: 230.21 g/mol
InChI Key: QTZWKWUVGKDQTH-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3,5-difluorophenyl)-3-hydroxypropanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of 3-(3,5-difluorophenyl)-3-oxopropanoate.

    Reduction: Formation of 3-(3,5-difluorophenyl)-3-hydroxypropanol.

    Substitution: Formation of halogenated derivatives of the difluorophenyl group.

Scientific Research Applications

Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance the compound’s binding affinity and specificity for its target, leading to improved therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate
  • Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate
  • Ethyl 3-(3,5-dimethylphenyl)-3-hydroxypropanoate

Uniqueness

Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate is unique due to the presence of fluorine atoms in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing lipophilicity, and improving binding interactions with biological targets. This makes it a valuable compound for various applications, particularly in drug development.

Properties

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12F2O3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10,14H,2,6H2,1H3

InChI Key

QTZWKWUVGKDQTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)F)F)O

Origin of Product

United States

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